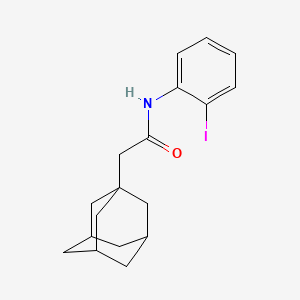
2-(1-adamantyl)-N-(2-iodophenyl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(2-iodophenyl)acetamide, also known as AIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AIA is a member of the adamantyl family of compounds and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been found to have potential applications in various scientific fields. In medicinal chemistry, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been studied for its antitumor and antiviral properties. It has also been found to have potential as an anti-inflammatory agent. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been studied in neuroscience for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In addition, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been studied for its potential as a contrast agent in medical imaging.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-(2-iodophenyl)acetamide is not fully understood. However, it has been found to modulate various molecular targets such as ion channels, enzymes, and receptors. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to modulate the activity of certain ion channels such as the transient receptor potential vanilloid 1 (TRPV1) channel. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been found to bind to certain receptors such as the sigma-1 receptor and the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(1-adamantyl)-N-(2-iodophenyl)acetamide inhibits the proliferation of cancer cells and induces apoptosis. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been found to protect neurons from oxidative stress and excitotoxicity. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-(2-iodophenyl)acetamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and cross the blood-brain barrier. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide is also stable under physiological conditions and can be easily synthesized. However, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has some limitations as a research tool. It has low solubility in water, which can limit its use in certain experiments. In addition, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)-N-(2-iodophenyl)acetamide. In medicinal chemistry, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide could be further studied for its potential as an anticancer and antiviral agent. In neuroscience, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide could be further studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide could be further studied for its potential as a contrast agent in medical imaging. Further research is needed to fully understand the mechanism of action of 2-(1-adamantyl)-N-(2-iodophenyl)acetamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(2-iodophenyl)acetamide is a chemical compound that has potential applications in various scientific fields. The synthesis of 2-(1-adamantyl)-N-(2-iodophenyl)acetamide involves the reaction between 2-iodobenzoic acid and 1-adamantylamine in the presence of an appropriate coupling agent. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has been found to have potential applications in medicinal chemistry, neuroscience, and medical imaging. The mechanism of action of 2-(1-adamantyl)-N-(2-iodophenyl)acetamide is not fully understood, but it has been found to modulate various molecular targets. 2-(1-adamantyl)-N-(2-iodophenyl)acetamide has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential applications of 2-(1-adamantyl)-N-(2-iodophenyl)acetamide in various scientific fields.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(2-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO/c19-15-3-1-2-4-16(15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDJCFZJRHUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-acetyl-4-[4-(benzyloxy)-3-ethoxy-5-iodophenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4137130.png)
![N-({[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4137138.png)
![isopropyl [(5-nitro-2-pyridinyl)thio]acetate](/img/structure/B4137159.png)
![2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid](/img/structure/B4137166.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137171.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137181.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4137189.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4137191.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B4137209.png)